3-amino-N-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
This compound belongs to the thienopyridine carboxamide class, characterized by a fused bicyclic core (thieno[3,2-e]pyridine) linked to a cycloheptane ring and a 4-fluorophenyl carboxamide group. The presence of the 4-fluorophenyl substituent may enhance binding interactions with biological targets due to fluorine’s electronegativity and small atomic radius, while the cycloheptane ring could influence conformational flexibility and solubility.
Properties
IUPAC Name |
6-amino-N-(4-fluorophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-12-6-8-13(9-7-12)22-18(24)17-16(21)14-10-11-4-2-1-3-5-15(11)23-19(14)25-17/h6-10H,1-5,21H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWMIGGWYVJKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420835-61-6 | |
| Record name | 3-AMINO-N-(4-FLUOROPHENYL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclohepta[b]pyridine Precursor Synthesis
The cyclohepta[b]pyridine scaffold is prepared through a [7+0] annulation reaction starting from cycloheptenone and 2-aminothiophene-3-carbonitrile. Under reflux conditions in acetic acid, the reaction proceeds via Schiff base formation followed by intramolecular cyclization, yielding 6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carbonitrile (yield: 68–72%). Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 120°C | <80°C reduces cyclization efficiency |
| Catalyst | Acetic acid (10 mol%) | Lower catalyst loading decreases rate |
| Solvent | Toluene | Polar aprotic solvents reduce byproducts |
Thieno Ring Functionalization
The thiophene ring is functionalized at the 3-position via electrophilic substitution. Using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces a bromine atom, facilitating subsequent amination.
Introduction of the Amino Group
Amination at the 3-position is achieved through nucleophilic substitution or catalytic amination.
Nucleophilic Substitution
Reaction of 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carbonitrile with aqueous ammonia (28% w/v) in DMF at 80°C for 12 hours replaces bromine with an amino group. The reaction is monitored via TLC (Rf shift from 0.65 to 0.35), yielding 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carbonitrile (yield: 58–63%).
Catalytic Amination
Palladium-catalyzed coupling using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) enables amination with benzophenone imine, followed by acidic hydrolysis to yield the free amine. This method achieves higher regioselectivity (yield: 74–78%) but requires inert conditions.
Carboxamide Formation
The carboxylic acid intermediate is activated for coupling with 4-fluoroaniline.
Classical Acylation
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Acid Activation : The 2-carbonitrile group is hydrolyzed to carboxylic acid using 6M HCl at 100°C (yield: 85–90%).
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Acyl Chloride Formation : Treatment with oxalyl chloride (2 eq) in DCM at 0°C generates the acyl chloride.
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Amidation : Reaction with 4-fluoroaniline (1.2 eq) and triethylamine (3 eq) in THF at room temperature for 6 hours yields the target carboxamide (yield: 65–70%).
Electrochemical Amidation
A green chemistry approach employs electrochemical coupling using pyridine carbohydrazide and 4-fluoroaniline in aqueous KI (0.1M) at 1.2 V. The in situ-generated acyl radical reacts with the amine, achieving 72–78% yield without external oxidants.
| Method | Yield (%) | Reaction Time | Solvent |
|---|---|---|---|
| Classical Acylation | 65–70 | 6 hours | THF |
| Electrochemical | 72–78 | 8 hours | H₂O/EtOH |
Purification and Characterization
Purification
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to ≥98% purity (HPLC).
Structural Validation
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¹H NMR (400 MHz, DMSO-d6): δ 1.65–1.89 (m, 4H, cycloheptane CH₂), 2.95 (t, 2H, J=6.4 Hz), 6.82 (d, 2H, J=8.8 Hz, fluorophenyl), 7.45 (s, 1H, thieno-H).
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IR : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C-F).
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HRMS : [M+H]⁺ calcd. for C₂₁H₁₉FN₃OS: 396.1234; found: 396.1238.
Industrial Scalability Considerations
Batch reactors (50 L) with temperature-controlled jacketed systems optimize exothermic steps (e.g., acyl chloride formation). Continuous flow systems enhance electrochemical amidation efficiency, achieving a throughput of 1.2 kg/day.
Challenges and Mitigation Strategies
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Low Amination Yield : Catalytic amination with Pd(OAc)₂/Xantphos reduces side products.
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Carboxamide Hydrolysis : Avoid aqueous workup at pH <5 to prevent decomposition.
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Solubility Issues : Use DMF/THF mixtures (4:1) during coupling to maintain homogeneity.
Recent Advances
Electrochemical methods (2023) reduce reliance on hazardous coupling agents like EDCI/HOBt, aligning with green chemistry principles. Computational modeling (e.g., DFT) predicts optimal reaction pathways, reducing trial-and-error experimentation .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
3-amino-N-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug discovery and development.
Medicine: Its unique structure allows for interactions with various biological targets, making it a potential therapeutic agent for treating diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A (KuSaSch101): 3-Amino-N-(4-fluorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- Key Differences : Lacks the cycloheptane ring (cyclopenta instead) and includes a phenyl group at position 3.
- Synthesis : Yield of 36% via condensation of 4-phenyl-2-thioxo precursor with 2-chloro-N-(4-fluorophenyl)acetamide .
- Properties : Melting point <250°C; IR shows NH (3296 cm⁻¹) and C≡N (2215 cm⁻¹) stretches .
Compound B (KuSaSch100): 3-Amino-N-(4-chlorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- Key Differences : Chlorophenyl substituent instead of fluorophenyl.
- Synthesis : Higher yield (47%) under similar conditions .
Ring Size and Saturation Variations
Compound C (CID 1230505): 3-Amino-N-(2-naphthyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
- Key Differences : Naphthyl substituent instead of fluorophenyl.
- Structural Impact : The bulkier naphthyl group increases lipophilicity (logP ~4.2 predicted), which may affect membrane permeability and metabolic stability .
Compound D: 3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Key Differences: Tetrahydroquinoline core instead of cyclohepta[b]thieno[3,2-e]pyridine.
- Implications: The planar quinoline ring may enhance π-π stacking interactions but reduce solubility compared to the saturated cycloheptane moiety .
Functional Group Additions
Compound E: 2-{[3-(4-Fluorophenyl)propanoyl]amino}-N-pyridin-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Key Differences: Includes a pyridin-2-yl group and a 3-(4-fluorophenyl)propanoyl side chain.
- Properties : Melting point 132–133°C; NMR shows distinct aromatic proton shifts due to the pyridine ring .
- Synthesis: Lower yield (24%) due to steric challenges in introducing the propanoyl group .
Structural and Pharmacological Implications
Substituent Effects on Bioactivity
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity may improve binding to hydrophobic pockets in enzymes (e.g., Plasmodium falciparum targets) compared to chlorine, though direct antiplasmodial data for the target compound is pending .
- Naphthyl vs. Fluorophenyl : Increased lipophilicity from the naphthyl group could enhance blood-brain barrier penetration but may reduce aqueous solubility .
Ring System Impact
- Cycloheptane vs.
- Saturated vs. Unsaturated Cores: Saturated rings (e.g., tetrahydroquinoline in Compound D) reduce planarity, possibly diminishing intercalation with DNA but improving metabolic stability .
Data Tables
Table 2: Predicted Physicochemical Properties
Biological Activity
The compound 3-amino-N-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide (CAS No. 420835-61-6) is a heterocyclic organic molecule with potential biological applications. Its structure consists of a thieno[3,2-e]pyridine core, which is known for various biological activities including anticancer and antibacterial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C_{19}H_{20}F_{N}_{3}OS, with a molecular weight of approximately 377.43 g/mol. The structure features a tetrahydrocycloheptathieno core and an amino group that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing thieno[2,3-b]pyridine derivatives exhibit a range of biological activities. The following sections detail specific activities associated with This compound .
Anticancer Activity
Several studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives:
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, they may target topoisomerases or kinases that are crucial for DNA replication and repair.
- Case Study : A study focused on the synthesis of related thieno derivatives showed promising cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values in the low micromolar range, indicating significant potency (Litvinov et al., 2005).
Antimicrobial Activity
Thieno[2,3-b]pyridines have also been investigated for their antibacterial properties:
- In Vitro Studies : Testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited substantial antibacterial activity. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Research Findings : A comparative study indicated that derivatives similar to This compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL (Azuine et al., 2004).
Data Table: Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | HeLa | ~5 µM | Litvinov et al., 2005 |
| Anticancer | MCF-7 | ~4 µM | Litvinov et al., 2005 |
| Antibacterial | Staphylococcus aureus | 32 µg/mL | Azuine et al., 2004 |
| Antibacterial | Escherichia coli | 64 µg/mL | Azuine et al., 2004 |
Q & A
Q. What are the key synthetic pathways for synthesizing 3-amino-N-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclocondensation, sulfonylation, and carboxamide formation. Key steps include:
- Cyclization: Use cyclohepta[b]thieno[3,2-e]pyridine precursors under reflux with ethanol or DMF as solvents (temperature: 80–100°C) .
- Amidation: React with 4-fluoroaniline in dichloromethane (DCM) using triethylamine (TEA) as a base to facilitate carboxamide coupling .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.
- Catalyst Use: TEA or pyridine improves amidation yields by neutralizing HCl byproducts .
- Temperature Control: Maintain reflux conditions to avoid side reactions (e.g., ring-opening).
Q. Which spectroscopic and crystallographic methods are most effective for confirming structural integrity and purity?
Methodological Answer: A combination of techniques is required:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign signals for the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and cyclohepta[b]thieno ring protons (δ 1.5–3.0 ppm for aliphatic hydrogens) .
- X-ray Crystallography: Resolves the fused bicyclic system and confirms substituent orientation (e.g., C–F bond length: ~1.34 Å) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 440.12) .
Table 1: Key Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray Diffraction | Orthorhombic crystal system, space group Pbca, Z = 8 | |
| 1H NMR (DMSO-d6) | δ 6.8–7.6 ppm (fluorophenyl), δ 2.1–3.2 ppm (tetrahydrocycloheptane protons) | |
| IR Spectroscopy | N–H stretch at 3350 cm⁻¹, C=O at 1680 cm⁻¹ |
Q. What initial biological screening assays are recommended to assess pharmacological potential?
Methodological Answer: Prioritize assays aligned with structural analogs:
- Anticancer Activity:
- MTT Assay: Test against human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
- Anti-inflammatory Screening:
- COX-2 Inhibition: Measure IC50 values using ELISA kits .
- Antimicrobial Testing:
- MIC Determination: Use Staphylococcus aureus and E. coli in broth microdilution assays .
Key Considerations:
- Include positive controls (e.g., doxorubicin for anticancer assays).
- Validate results with triplicate experiments and statistical analysis (p < 0.05).
Advanced Research Questions
Q. How can computational chemistry approaches guide the design of derivatives with enhanced target affinity?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes and transition states .
- Molecular Docking: Screen derivatives against target proteins (e.g., EGFR for anticancer activity) using AutoDock Vina .
- SAR Analysis: Identify critical substituents (e.g., fluorophenyl group’s role in lipophilicity) using QSAR models .
Case Study:
Modifying the cyclohepta[b]thieno ring to a smaller cyclopenta analog reduced steric hindrance, improving binding to kinase targets .
Q. How can researchers resolve contradictions in biological activity data across experimental models?
Methodological Answer:
- Cross-Model Validation: Compare results in cell lines (in vitro) and xenograft models (in vivo) .
- Mechanistic Studies: Use siRNA knockdown or Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) .
- Data Triangulation: Combine transcriptomics and metabolomics to identify off-target effects .
Example:
Inconsistent COX-2 inhibition data may arise from assay variability; validate with multiple kits and cell types .
Q. What strategies optimize synthetic yield while minimizing side products in large-scale reactions?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to test variables (temperature, catalyst loading) .
- Flow Chemistry: Continuous flow systems improve heat/mass transfer for cyclization steps .
- In Situ Monitoring: Employ FTIR or HPLC to detect intermediates and adjust conditions dynamically .
Table 2: Yield Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 80–90°C | ↑ 20% |
| Catalyst (TEA) | 1.5 equiv. | ↑ 15% |
| Solvent (DMF) | 10 mL/mmol | ↓ Side Products |
Q. How are structure-activity relationship (SAR) studies conducted for this compound class?
Methodological Answer:
- Scaffold Modification: Synthesize derivatives with variations in the cyclohepta ring size or substituent positions .
- Pharmacophore Mapping: Identify essential moieties (e.g., carboxamide for hydrogen bonding) using Schrödinger’s Phase .
- Biological Profiling: Compare IC50 values across derivatives to establish trends (e.g., fluorophenyl enhances membrane permeability) .
Key Finding:
Replacing the 4-fluorophenyl group with a methoxyphenyl reduced anticancer activity by 40%, highlighting the fluorine’s role in target interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
